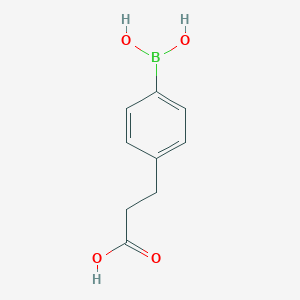
3-(4-boronophenyl)propanoic Acid
Overview
Description
3-(4-Boronophenyl)propanoic acid, or BPA, is an organic compound with a unique boron-containing structure. It has been the subject of intense scientific study due to its potential applications in various fields, such as pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Lewis Acid Applications in Chemistry : Tris(pentafluorophenyl)borane, a strong boron Lewis acid, has been increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry, including catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Medical Applications : 4-Boronophenylalanine (BPA) is clinically used for the treatment of malignant melanoma and brain tumors in neutron capture therapy. Research has focused on the enantioselective synthesis of L-BPA for improved incorporation into melanoma cells (Nakamura, Fujiwara, & Yamamoto, 1998).
Catalysis in Organic Synthesis : Boronic acid catalysis is gaining importance in organic synthesis. One study demonstrates a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescence Probes in Biomedical Imaging : A new boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, showing potential in biological imaging and water sample analysis (Selvaraj et al., 2019).
Applications in Organic Electronics and Photonics : Four-coordinate boron(III) complexes synthesized using boronic acids have applications in luminescent materials for organic electronics and photonics, as well as sensing and imaging probes for biomedical purposes (Sadu, Bin, Lee, & Lee, 2017).
Boron-dipyrromethene (BODIPY) Stability Studies : Stability of BODIPY dyes, which are significant in bioanalytical and bioimaging applications, was studied to understand the role of substituents at boron, affecting their stability under acidic conditions (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Antioxidant Properties of Triazoles : Research into the synthesis and antioxidant activity of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles demonstrates the potential of these compounds in pharmaceutical applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
properties
IUPAC Name |
3-(4-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSARXNVXCRDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397544 | |
| Record name | 3-(4-boronophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166316-48-9 | |
| Record name | 3-(4-boronophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Carboxyethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



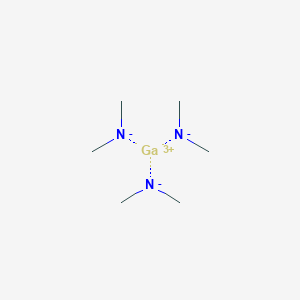
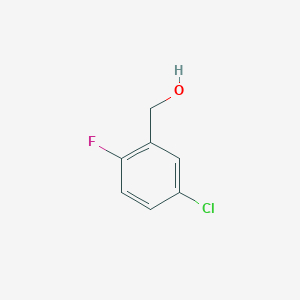
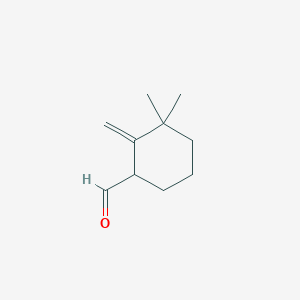
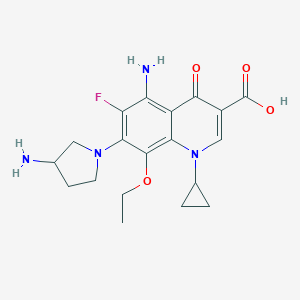
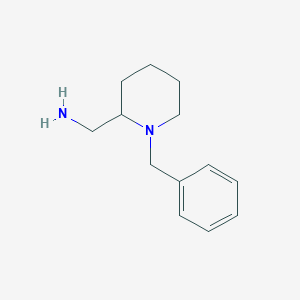
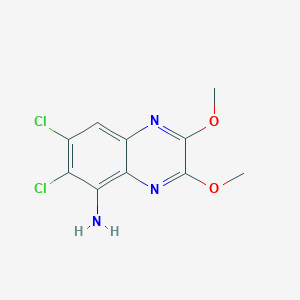
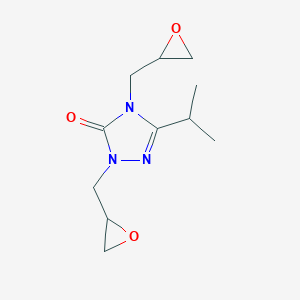

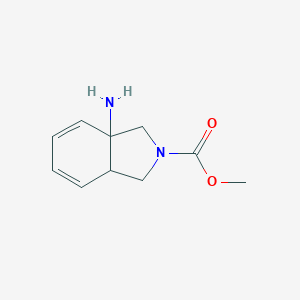
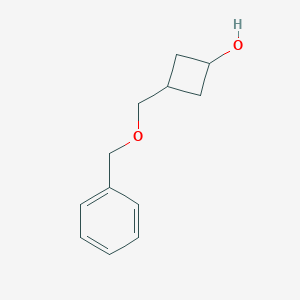
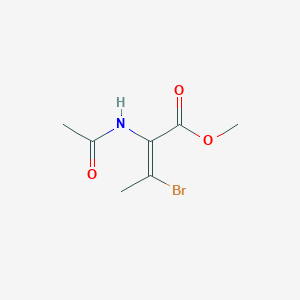

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)